molecular formula C11H14Cl2 B075270 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene CAS No. 1585-17-7

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Cat. No. B075270
CAS RN: 1585-17-7
M. Wt: 217.13 g/mol
InChI Key: JMNDJDCLOQRCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related aromatic compounds often involves halogenation and treatment with metal reagents. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene through treating a related chloromercurio compound with methylmagnesium chloride demonstrates a method for creating dimagnesiated aromatic compounds, indicating a possible pathway for synthesizing or modifying 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Reck & Winter, 1997).

Molecular Structure Analysis

The molecular structure of aromatic compounds can be significantly influenced by substituents. Studies on compounds like Bis(1,2,4-trimethylbenzene)thallium(+1) tetrachloroaluminate(+3) have revealed that the crystalline structure and thermal behavior are profoundly affected by the molecular geometry and the nature of the substituents, suggesting that similar analyses could provide insights into the structural dynamics of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Frank, Korrell, & Reiβ, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene would be characterized by its reactivity towards various nucleophiles and electrophiles, given its chloromethyl and trimethylbenzene groups. For instance, reactions involving vicarious electrophilic substitution and fluorodemethylation, as seen with 1,3,5-trimethoxybenzene and related compounds, could be relevant for understanding the reactivity of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene towards halogenation and nucleophilic attack (Banks et al., 1999).

Physical Properties Analysis

The physical properties, including solubility, melting point, and boiling point, of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene would be influenced by its molecular structure. The presence of chloromethyl groups could affect its polarity and thus its solubility in various solvents, while the trimethylbenzene core may contribute to its stability and volatility. Comparative studies on similar compounds can provide insights into these properties and guide practical applications (Yang & Wei, 2001).

Chemical Properties Analysis

The chemical properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, including its reactivity patterns, stability under various conditions, and potential for undergoing substitution reactions, are central to its applications in synthetic chemistry. Studies on the reactivity of similar compounds towards electrophiles and nucleophiles can shed light on potential synthetic routes and applications for this compound (Dittmer, Gruber, & Nuyken, 1989).

Scientific Research Applications

  • Combustion Properties and Kinetic Modeling :

    • Trimethylbenzenes like 1,3,5-trimethylbenzene have been studied for their combustion properties, which are useful for formulating hydrocarbon mixtures that emulate the behavior of real transportation fuels. These studies include experimental and modeling work on ignition delay, laminar burning velocities, and oxidative reactivity profiles in various conditions (Diévart et al., 2013).
  • Chemical Synthesis and Fluorodemethylation :

    • Research has explored the chemical reactions of trimethylbenzene derivatives, including fluorodemethylation processes. For example, 1,3,5-trimethoxybenzene undergoes reactions leading to various fluorinated compounds, showing the potential for creating diverse chemical structures (Banks et al., 1999).
  • Catalysis and Cross-Coupling Reactions :

    • Compounds derived from 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene have been used to synthesize imidazolinium salts, which are effective catalysts for cross-coupling reactions. This indicates their potential use in organic synthesis and pharmaceutical manufacturing (Türkmen et al., 2009).
  • Investigation of Metal-π Complexes :

    • The study of metal-π complexes involving trimethylbenzenes offers insights into the bonding interactions and thermal behavior of these compounds, which can be relevant in material science and coordination chemistry (Frank et al., 1996).
  • Photolysis and Radical Formation :

    • Investigations into the photolysis of peroxides in 1,3,5-trimethylbenzene have provided evidence for the formation of specific types of radicals, which could be significant in understanding reaction mechanisms and developing new synthetic methods (Takahara et al., 1983).

properties

IUPAC Name

2,4-bis(chloromethyl)-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNDJDCLOQRCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075093
Record name Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

CAS RN

1585-17-7
Record name Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1585-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Reactant of Route 3
Reactant of Route 3
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Reactant of Route 5
Reactant of Route 5
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Citations

For This Compound
30
Citations
S Radu - Revue Roumaine de Chimie, 1998 - hero.epa.gov
Six new polymers were prepared starting from sodium salts of 4, 4'-dihydroxyazobenzene and 4, 4'-dihydroxyazoxybenzene with 2, 4-bis (chloromethyl)-1, 3, 5-trimethylbenzene, 1, 4-…
Number of citations: 1 hero.epa.gov
E Alcalde, RM Ceder, C López, N Mesquida… - Dalton …, 2007 - pubs.rsc.org
The synthesis of simple imidazolium-based ligand precursors containing a 1,3-alkylidene-2,4,6-trimethylbenzene spacer was examined and different synthetic protocols were applied …
Number of citations: 15 pubs.rsc.org
Y Shibasaki, F Toyokawa, S Ando, M Ueda - Polymer journal, 2007 - nature.com
A novel poly (o-hydroxyamide)(PHA) as a precursor of photosensitive polybenzoxazole (PSPBO) that exhibits high transparency at 365 nm wavelength (i-line) has been developed. …
Number of citations: 11 www.nature.com
A Kirkebæk, D Aili, B Yue, A Vassiliev… - Fuel Cells, 2018 - Wiley Online Library
Cross‐linking of phosphoric acid doped polybenzimidazole membranes as fuel cell electrolytes represents an attractive approach to improving the mechanical robustness at a high acid …
Number of citations: 9 onlinelibrary.wiley.com
L Dobrzańska - CrystEngComm, 2011 - pubs.rsc.org
A series of silver(I) complexes with the ditopic ligand 1,3-bis(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (bitmb) and SbF6−, PF6−, NO3−, CH3COO−, Cl− anions was prepared. The …
Number of citations: 28 pubs.rsc.org
GA Consiglio, S Failla, P Finocchiaro… - Supramolecular …, 2000 - Taylor & Francis
Three novel polyether macrocycles II-IV bearing phosphonic groups have been synthesised in satisfactory yields. Macrocycle II was found to form a 1:1 inclusion compound with …
Number of citations: 11 www.tandfonline.com
SV Potts, LJ Barbour - New Journal of Chemistry, 2010 - pubs.rsc.org
A novel conformationally flexible ditopic ligand 1,3-bis(1-imidazolyl-2-thione)-2,4,6-trimethylbenzene (L), bearing thioether linkages between a central aromatic moiety and two pendant …
Number of citations: 13 pubs.rsc.org
J Alen, L Van Meervelt, W Dehaen, L Dobrzańska - CrystEngComm, 2015 - pubs.rsc.org
The effect of a range of solvents on non-porous single crystals of a cyclic, dinuclear silver(I) complex with 1,3-bis(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (bitmb) with the formula […
Number of citations: 7 pubs.rsc.org
N McStay, AM Reilly, N Gathergood… - ChemPlusChem, 2019 - Wiley Online Library
A novel tripodal codeine scaffold (CC3) was rationally designed using computational methods as a DNA condensing alkaloid. Separation of the piperidine nitrogen atoms in CC3 is …
T Matsumoto, H Furutachi, S Nagatomo, T Tosha… - Journal of …, 2007 - Elsevier
New hexadentate dinucleating ligands having a xylyl linker, X–L–R, were synthesized, where X–L–R=1,3-bis[bis(6-methyl-2-pyridylmethyl)aminomethyl]-2,4,6-trimethybenzene (Me 2 –L…
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.